molecular formula C19H22N4O3 B11376635 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11376635
M. Wt: 354.4 g/mol
InChI Key: STQCZRNMVQLMHB-FNORWQNLSA-N
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Description

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a piperazine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Dimethoxyphenyl Ethenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the ethenyl intermediate.

    Cyclization to Form the Oxazole Ring: The intermediate is then subjected to cyclization reactions to form the oxazole ring.

    Introduction of the Piperazine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in various biological assays to study its effects on different biological systems.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxybenzaldehyde
  • 3,4-Dimethoxyphenethyl alcohol

Uniqueness

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H22N4O3/c1-22-8-10-23(11-9-22)19-15(13-20)21-18(26-19)7-5-14-4-6-16(24-2)17(12-14)25-3/h4-7,12H,8-11H2,1-3H3/b7-5+

InChI Key

STQCZRNMVQLMHB-FNORWQNLSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC)C#N

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C=CC3=CC(=C(C=C3)OC)OC)C#N

Origin of Product

United States

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